2-Amino-N-(2,4-dichloro-benzyl)-acetamide
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Overview
Description
2-Amino-N-(2,4-dichloro-benzyl)-acetamide is a chemical compound characterized by the presence of an amino group, a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide typically involves the reaction of 2,4-dichlorobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Pyridine or other suitable organic solvents
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,4-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-(2,4-dichloro-benzyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression to elicit biological responses.
Comparison with Similar Compounds
2-Amino-N-(2,4-dichloro-benzyl)-acetamide can be compared with other similar compounds, such as:
- 2-Amino-N-(2,4-dichloro-phenyl)-acetamide
- 2-Amino-N-(2,4-dichloro-benzyl)-propionamide
- 2-Amino-N-(2,4-dichloro-benzyl)-butyramide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
Properties
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(8(11)3-7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFTEXZYDQTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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